molecular formula C8H8N6 B181786 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine CAS No. 33237-20-6

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B181786
CAS No.: 33237-20-6
M. Wt: 188.19 g/mol
InChI Key: OCBCFXNEEQDQGV-UHFFFAOYSA-N
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Description

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a pyridine ring attached to a triazine core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Safety and Hazards

The safety data sheet for a related compound, (4-Pyridyl)acetone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Porphyrin-based MOFs are emerging as promising candidates for energy harvesting and conversion applications . The anti-COVID-19 activity of TMPyP4, a cationic porphyrin compound targeting SARS-CoV-2 G4s, is more potent than remdesivir evidenced by both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-cyanopyridine with guanidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by the guanidine moiety, forming the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced triazine derivatives, and substituted triazine compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but with three pyridyl groups attached to the triazine ring.

    4,4’-Bipyridine: Contains two pyridine rings connected by a single bond, used in coordination chemistry.

    2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and materials science.

Uniqueness

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine is unique due to its specific arrangement of the pyridyl and triazine rings, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various research applications.

Properties

IUPAC Name

6-pyridin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBCFXNEEQDQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186888
Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33237-20-6
Record name 6-(4-Pyridinyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine
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Record name 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine be used to create materials with specific properties?

A1: Yes, research indicates that 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine can be used as a building block in the synthesis of metal-organic frameworks (MOFs). For example, it was employed as a ligand alongside cobalt ions and a carboxylic acid linker to create a porous MOF with a pillared layer structure. [] This particular MOF, [Co3OBA3PTD(H2O)2.2DMA.H2O]n (where H2OBA represents 4,4'-oxybis(benzoic acid) and PTD represents 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine), demonstrated solvatochromic properties, changing color upon exposure to dichloromethane. []

Q2: How does the structure of 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine enable its use in MOF synthesis?

A2: The molecule 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine possesses multiple nitrogen atoms capable of coordinating with metal ions. This characteristic makes it suitable as a bridging ligand in the construction of MOFs. [, ] By carefully selecting metal ions and co-ligands, researchers can tune the structure and properties of the resulting MOF materials.

Q3: Beyond material science, does 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine have potential applications in other fields?

A3: Yes, 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine has been investigated for its potential antiviral activity. While it did not show significant activity against most viruses tested, it exhibited slight activity against feline herpesvirus in CrFK cell cultures. [] This finding suggests that further exploration of its derivatives and their biological activities could be worthwhile.

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